1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a bromophenyl group, a triazole ring, and a pyrrolidine carboxamide structure
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide.
Formation of the pyrrolidine ring: This can be done through cyclization reactions involving amines and carbonyl compounds.
Coupling reactions: The final step involves coupling the triazole and pyrrolidine moieties using reagents like coupling agents or catalysts
Chemical Reactions Analysis
1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Coupling reactions: The triazole ring can participate in coupling reactions with various electrophiles
Scientific Research Applications
1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide can be compared with other similar compounds such as:
1-(4-bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone:
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: This compound contains a triazole ring and a benzonitrile group, highlighting the versatility of triazole-containing compounds.
Properties
Molecular Formula |
C20H18BrN5O2 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18BrN5O2/c21-16-3-7-18(8-4-16)26-11-15(9-19(26)27)20(28)24-17-5-1-14(2-6-17)10-25-13-22-12-23-25/h1-8,12-13,15H,9-11H2,(H,24,28) |
InChI Key |
KARTUCKLAKWREX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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